1-Ethynyl-2-methyl-4-(2,2,2-trifluoroethoxy)benzene
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Overview
Description
1-Ethynyl-2-methyl-4-(2,2,2-trifluoroethoxy)benzene is an organic compound characterized by the presence of an ethynyl group, a methyl group, and a trifluoroethoxy group attached to a benzene ring
Preparation Methods
The synthesis of 1-Ethynyl-2-methyl-4-(2,2,2-trifluoroethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-4-(2,2,2-trifluoroethoxy)benzene and an ethynylating agent.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium tert-butoxide to deprotonate the ethynylating agent, facilitating the nucleophilic attack on the benzene ring.
Industrial Production: On an industrial scale, the synthesis may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
1-Ethynyl-2-methyl-4-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the ethynyl or trifluoroethoxy groups can be replaced by other substituents using reagents such as halogens or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-Ethynyl-2-methyl-4-(2,2,2-trifluoroethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Ethynyl-2-methyl-4-(2,2,2-trifluoroethoxy)benzene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes.
Pathways: It can affect various biochemical pathways, including those involved in signal transduction, metabolism, and gene expression. The specific pathways depend on the context of its application and the biological system being studied.
Comparison with Similar Compounds
1-Ethynyl-2-methyl-4-(2,2,2-trifluoroethoxy)benzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-ethynyl-2-(trifluoromethyl)benzene and 1-ethynyl-4-methyl-2-(2,2,2-trifluoroethoxy)benzene share structural similarities but differ in the position and nature of substituents.
Uniqueness: The presence of the trifluoroethoxy group imparts unique chemical properties, such as increased lipophilicity and stability, which can influence its reactivity and applications.
Properties
IUPAC Name |
1-ethynyl-2-methyl-4-(2,2,2-trifluoroethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O/c1-3-9-4-5-10(6-8(9)2)15-7-11(12,13)14/h1,4-6H,7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVZGNHOZDYVIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(F)(F)F)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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